molecular formula C9H5BrClNO B3269804 5-Bromo-3-(4-chlorophenyl)isoxazole CAS No. 51725-92-9

5-Bromo-3-(4-chlorophenyl)isoxazole

Cat. No.: B3269804
CAS No.: 51725-92-9
M. Wt: 258.50 g/mol
InChI Key: RAFAIQOBYPUKIY-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-chlorophenyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with bromine and a chlorophenyl group Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-chlorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-acetylenic oximes with bromine in the presence of a base, leading to the formation of the isoxazole ring. Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, which significantly reduces reaction times and increases yields. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromo-3-(4-chlorophenyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug discovery, particularly as a scaffold for developing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Bromo-3-(4-bromophenyl)isoxazole
  • 5-Bromo-3-(4-fluorophenyl)isoxazole
  • 4-Bromo-5-(4-chlorophenyl)isoxazole

Comparison: Compared to its analogs, 5-Bromo-3-(4-chlorophenyl)isoxazole exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual substitution pattern can enhance its biological activity and make it a more versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-bromo-3-(4-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFAIQOBYPUKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701638
Record name 5-Bromo-3-(4-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51725-92-9
Record name 5-Bromo-3-(4-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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